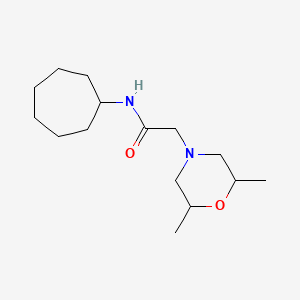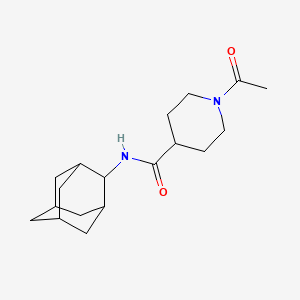![molecular formula C22H30N2O B5427128 1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5427128.png)
1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(2-phenylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(2-phenylethyl)piperidine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The pyrrole ring is substituted with a tert-butyl group and a carbonyl group, and the piperidine ring is substituted with a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the piperidine ring would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonyl group is often involved in reactions such as nucleophilic addition or condensation . The pyrrole ring, being aromatic, might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-tert-butylpyrrol-3-yl)-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-22(2,3)24-15-13-20(17-24)21(25)23-14-7-10-19(16-23)12-11-18-8-5-4-6-9-18/h4-6,8-9,13,15,17,19H,7,10-12,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXCJWZSFPNABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-1-oxobutan-2-one](/img/structure/B5427051.png)
![4-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5427063.png)

![N-cyclopropyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5427074.png)
![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5427078.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5427091.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427097.png)

![3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B5427108.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427111.png)

![ethyl [7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5427132.png)
![N-ethyl-5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-pyrimidinamine](/img/structure/B5427137.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5427140.png)